

# Tegileridine Demonstrates Superior Analgesic Efficacy Over Placebo in Post-Surgical Pain Management

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## Compound of Interest

Compound Name: Tegileridine

Cat. No.: B12431433

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A comprehensive review of a pivotal Phase 3 clinical trial highlights **Tegileridine**'s potential as a potent analgesic for moderate-to-severe acute pain. The study, involving 526 patients recovering from abdominal surgery, found that **Tegileridine** provided statistically significant and clinically meaningful pain relief compared to a placebo, with an efficacy profile comparable to morphine.

**Tegileridine** is a novel, biased  $\mu$ -opioid receptor agonist engineered to selectively activate the G-protein signaling pathway, which is associated with analgesia, while minimally engaging the  $\beta$ -arrestin-2 pathway, implicated in common opioid-related adverse effects.<sup>[1][2]</sup> This mechanism suggests a favorable therapeutic window, aiming to provide robust pain relief with a potentially improved safety and tolerability profile.

## Quantitative Comparison of Analgesic Efficacy

The primary measure of analgesic efficacy in the Phase 3 trial was the summed pain intensity difference at rest over the first 24 hours (SPID24).<sup>[1]</sup> **Tegileridine** demonstrated a dose-dependent and statistically significant improvement in SPID24 scores compared to placebo. The total pain relief (TOTPAR) scores at 24 hours further substantiated these findings, showing superior pain relief for both **Tegileridine** dosage groups against placebo.

Treatment Group	Mean SPID24 (SD)	P-value vs. Placebo	Mean TOTPAR at 24h (SD)
Tegileridine (0.5 mg)	-61.15 (28.25)	< 0.001	58.76 (21.79)
Tegileridine (0.75 mg)	-68.98 (30.33)	< 0.001	61.95 (18.94)
Placebo	-49.63 (29.35)	-	47.56 (21.00)
Morphine	-71.16 (34.76)	-	59.09 (19.34)

Table 1: Primary and Secondary Efficacy Endpoints.[1] SPID24: Summed Pain Intensity Difference at 24 hours. TOTPAR: Total Pain Relief. SD: Standard Deviation.

## Experimental Protocols

The pivotal assessment of **Tegileridine**'s analgesic efficacy was conducted through a randomized, double-blind, placebo-controlled, multicenter Phase 3 clinical trial.

**Study Design:** Participants were patients experiencing moderate-to-severe postoperative pain following abdominal surgery. A total of 526 patients were randomized to one of four treatment arms: **Tegileridine** 0.5 mg, **Tegileridine** 0.75 mg, morphine, or placebo.[1] The double-blind nature of the study ensured that neither the patients nor the investigators were aware of the treatment allocation, minimizing bias in the assessment of pain.

**Inclusion and Exclusion Criteria:** Eligible participants were adults who had undergone abdominal surgery and were experiencing a baseline level of moderate-to-severe pain, typically defined by a score of 4 or greater on an 11-point Numerical Rating Scale (NRS). Patients with a history of opioid hypersensitivity, significant renal or hepatic impairment, or a history of substance abuse were among those excluded from the trial.

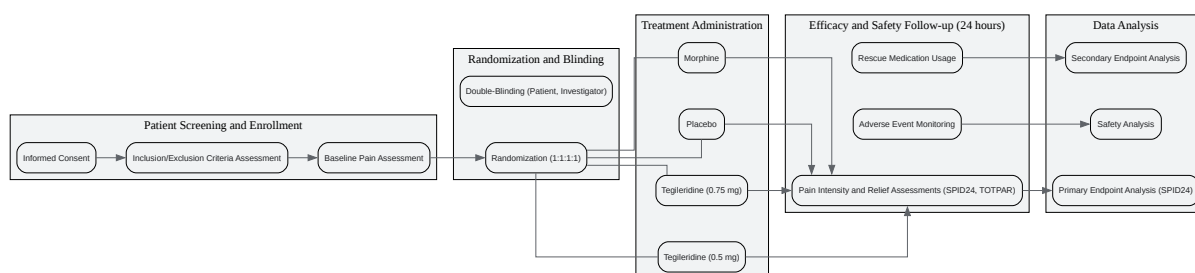
**Treatment Administration:** The investigational drugs (**Tegileridine**, placebo, or morphine) were administered intravenously. The dosing regimen was standardized across all treatment groups to maintain the blinding of the study.

**Efficacy and Safety Assessments:** The primary efficacy endpoint was the Summed Pain Intensity Difference at rest over the first 24 hours (SPID24). Pain intensity was assessed at regular intervals using a validated pain scale, such as the Numerical Rating Scale (NRS).

Secondary efficacy endpoints included the Total Pain Relief (TOTPAR) score at 24 hours, time to first rescue medication, and overall patient satisfaction with pain management. Safety and tolerability were monitored throughout the study by recording adverse events, vital signs, and laboratory parameters.

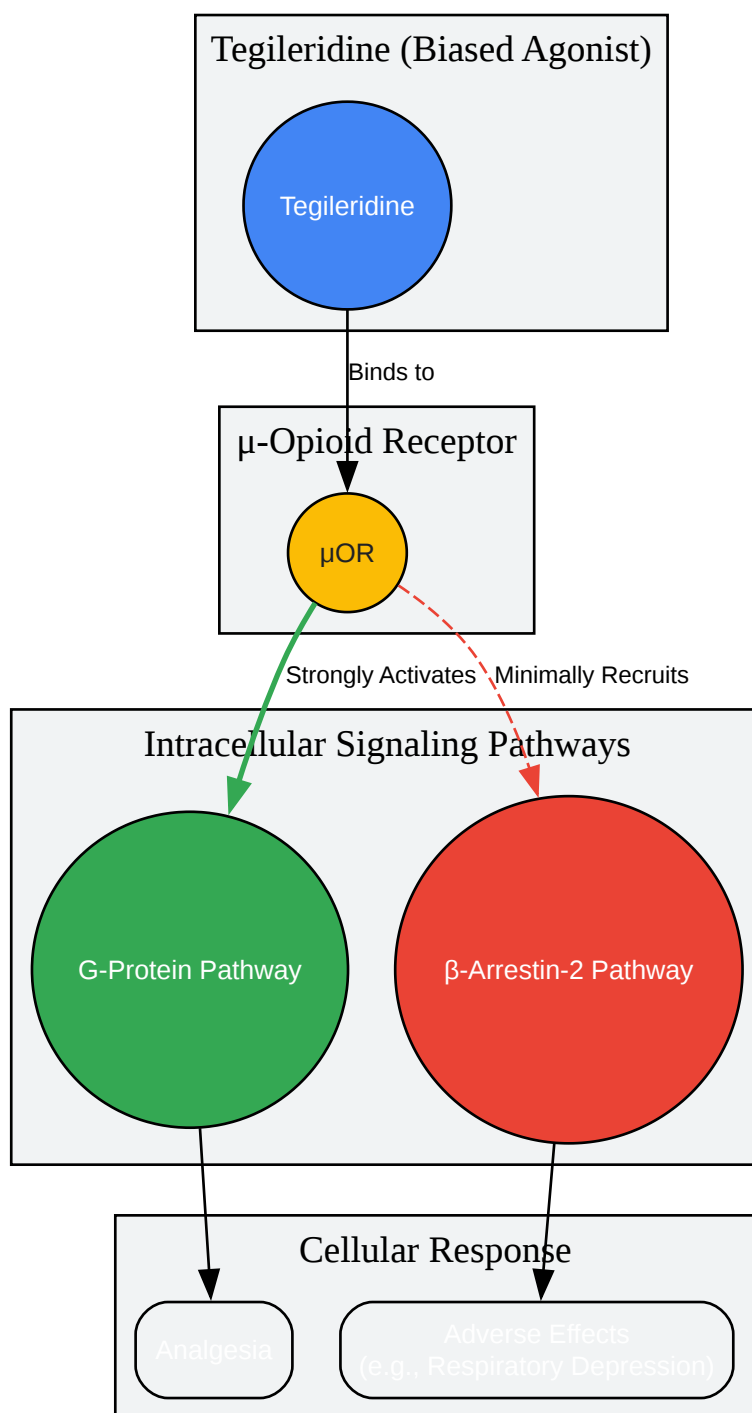
## Visualizing the Data and Processes

To further elucidate the experimental design and the underlying mechanism of **Tegileridine**, the following diagrams are provided.



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Figure 1: Experimental workflow of the Phase 3 clinical trial.



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Figure 2: Signaling pathway of **Tegileridine** at the  $\mu$ -opioid receptor.

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## References

- 1. Tegileridine for moderate-to-severe acute pain following abdominal surgery: A randomized, double-blind, phase 3 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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